molecular formula C39H40N3O2P B15204779 2-(Diphenylphosphaneyl)-N-((R)-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide

2-(Diphenylphosphaneyl)-N-((R)-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide

Cat. No.: B15204779
M. Wt: 613.7 g/mol
InChI Key: MSDLKHFBQOXJPJ-QQNOHPQFSA-N
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Description

2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a diphenylphosphane group, a quinuclidine moiety, and a methoxyquinoline unit, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis studies.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinuclidine derivatives, methoxyquinoline compounds, and diphenylphosphane-containing molecules. Examples include:

Uniqueness

What sets 2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C39H40N3O2P

Molecular Weight

613.7 g/mol

IUPAC Name

2-diphenylphosphanyl-N-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide

InChI

InChI=1S/C39H40N3O2P/c1-3-27-26-42-23-21-28(27)24-36(42)38(32-20-22-40-35-19-18-29(44-2)25-34(32)35)41-39(43)33-16-10-11-17-37(33)45(30-12-6-4-7-13-30)31-14-8-5-9-15-31/h4-20,22,25,27-28,36,38H,3,21,23-24,26H2,1-2H3,(H,41,43)/t27-,28-,36+,38+/m0/s1

InChI Key

MSDLKHFBQOXJPJ-QQNOHPQFSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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